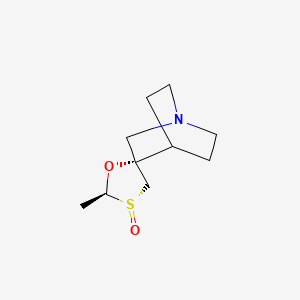![molecular formula C9H6ClNO2S B1458755 2-(4-氯苯并[D]噻唑-2-基)乙酸 CAS No. 1188165-88-9](/img/structure/B1458755.png)
2-(4-氯苯并[D]噻唑-2-基)乙酸
描述
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
科学研究应用
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been found to exhibit anti-inflammatory properties .
Mode of Action
Without specific studies on “2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid”, it’s challenging to determine its exact mode of action. Thiazole derivatives are known to interact with various enzymes and receptors, which could lead to their observed biological effects .
Biochemical Pathways
Thiazole derivatives have been shown to interact with the cyclooxygenase (COX) pathway, which is involved in inflammation .
Result of Action
Related thiazole derivatives have been reported to exhibit anti-inflammatory effects .
生化分析
Biochemical Properties
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The compound inhibits the activity of these enzymes, leading to a reduction in the production of pro-inflammatory mediators. This interaction is crucial for its potential anti-inflammatory properties. Additionally, 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within cells.
Cellular Effects
The effects of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of melanin in melanocytes by affecting the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to hyperpigmentation. Furthermore, 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid involves its binding interactions with specific biomolecules. The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and cellular function. The inhibition of tyrosinase activity by 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is an example of its molecular mechanism, where the compound competes with the substrate for binding to the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . In in vitro and in vivo studies, the long-term effects of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid on cellular function have been observed, with some studies indicating potential cumulative effects on enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-melanogenic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where the compound’s efficacy and safety profile change with increasing dosage. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety profile. Additionally, 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid may influence metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions.
Transport and Distribution
The transport and distribution of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can influence its overall biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid typically involves the reaction of 4-chlorobenzothiazole with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid .
化学反应分析
Types of Reactions
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
相似化合物的比较
Similar Compounds
- 2-(4-Bromobenzo[D]thiazol-2-YL)acetic acid
- 2-(4-Methylbenzo[D]thiazol-2-YL)acetic acid
- 2-(4-Nitrobenzo[D]thiazol-2-YL)acetic acid
Uniqueness
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific interactions with molecular targets may differ from those of its analogs, leading to distinct biological effects .
属性
IUPAC Name |
2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBVJTVGYNSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857370 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188165-88-9 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)


![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)



![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)




